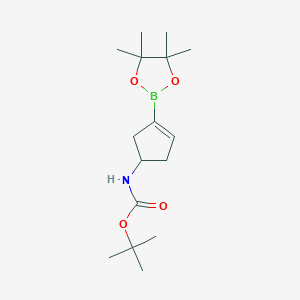

Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-12-9-8-11(10-12)17-21-15(4,5)16(6,7)22-17/h8,12H,9-10H2,1-7H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMPZYJRXHPAOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC(C2)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl)carbamate is a boron-containing compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Structure

The molecular formula of this compound is . Its structure features a cyclopentene ring substituted with a dioxaborolane moiety, which is significant for its biological interactions.

Properties

| Property | Value |

|---|---|

| Molecular Weight | 284.32 g/mol |

| Boiling Point | Not available |

| CAS Number | 885693-20-9 |

| IUPAC Name | This compound |

Research indicates that compounds containing boron atoms can interact with biological systems in unique ways. The dioxaborolane group in this compound may facilitate interactions with biomolecules such as proteins and nucleic acids. These interactions can lead to various biological effects:

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.

- Neuroprotective Effects : Preliminary studies suggest that similar compounds can protect neuronal cells from amyloid beta-induced toxicity.

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in neurodegenerative pathways.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:

Research indicates that compounds containing boron atoms, such as tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl)carbamate, may exhibit anticancer activities. Boron-containing compounds are known for their ability to enhance the efficacy of certain chemotherapeutic agents by improving their solubility and bioavailability. Studies have shown that these compounds can induce apoptosis in cancer cells while minimizing toxicity to normal cells .

Drug Delivery Systems:

The incorporation of boron into drug delivery systems has been explored to improve targeting capabilities. The dioxaborolane moiety can facilitate the formation of stable complexes with biologically relevant molecules. This property can be harnessed to design targeted drug delivery systems that release therapeutic agents in a controlled manner .

Materials Science

Polymer Chemistry:

this compound can be utilized as a monomer in the synthesis of novel polymers. Its unique structure allows for the incorporation of boron into polymer backbones, which can enhance thermal stability and mechanical properties. Research has shown that boron-containing polymers exhibit improved flame retardancy and mechanical strength compared to their non-boron counterparts .

Sensing Applications:

The compound's ability to undergo specific chemical reactions makes it suitable for use in sensor technology. Boron-containing compounds have been studied for their potential in detecting various analytes due to their reactivity with nucleophiles. This property can be exploited to develop sensors for environmental monitoring or biomedical applications .

Organic Synthesis

Synthetic Intermediates:

this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications through various reactions such as nucleophilic substitutions or cross-coupling reactions. The versatility of this compound makes it an essential building block in synthetic organic chemistry .

Catalysis:

The compound has potential applications in catalytic processes where boron can play a crucial role in facilitating reactions. Boron-containing catalysts have been shown to enhance reaction rates and selectivity in various organic transformations. The unique properties of this compound could lead to the development of novel catalytic systems with improved efficiency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aryl- and Heteroaryl-Substituted Analogs

Compounds sharing the tert-butyl carbamate and dioxaborolane motifs but differing in the attached cyclic systems are common in medicinal chemistry and materials science. Key examples include:

Key Observations:

- Electronic Properties: Electron-withdrawing groups (e.g., pyridine in ) lower the LUMO energy of the boronic ester, facilitating transmetallation in Suzuki reactions.

Aliphatic and Cyclic Boronic Esters

Non-aromatic analogs highlight the role of conformational flexibility:

Comparison with Target Compound:

- The cyclopentene ring in the target compound offers rigidity, which may stabilize transition states in stereoselective reactions compared to flexible aliphatic chains .

Reactivity in Medicinal Chemistry

- Autotaxin Inhibitors: Analogous tert-butyl carbamate-boronic esters (e.g., ) are used to target enzyme active sites, leveraging boronic acid’s ability to form reversible covalent bonds with serine residues.

- Antiplasmodial Agents: Boronic esters with aryl sulfonamide spacers (e.g., ) exhibit improved pharmacokinetic profiles due to enhanced solubility.

Key Challenges and Limitations

Q & A

Q. What synthetic routes are commonly employed to prepare this compound?

The synthesis involves multi-step reactions starting with halogenated intermediates (e.g., brominated cyclopentene derivatives). A representative method includes:

- Step 1 : Introduction of the boronic ester via Suzuki-Miyaura coupling or Miyaura borylation under inert atmosphere (argon/nitrogen) using Pd catalysts (e.g., Pd(dppf)Cl₂) .

- Step 2 : Protection of the amine group using tert-butyl carbamate (Boc) under basic conditions (e.g., NaHCO₃) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or crystallization (methanol/water) yields ≥95% purity .

Q. How is the compound characterized for structural confirmation?

Key techniques include:

Q. What are typical applications in medicinal chemistry?

The compound serves as a key intermediate in:

- Suzuki-Miyaura cross-couplings : Incorporates cyclopentene-boronate motifs into drug candidates (e.g., kinase inhibitors) .

- Protecting group strategies : The Boc group enables selective deprotection for amine functionalization in peptide analogs .

Q. How should the compound be stored to ensure stability?

- Temperature : 2–8°C under inert gas (argon) .

- Moisture control : Store with desiccants (silica gel) to prevent boronic ester hydrolysis .

- Stability checks : Monitor via ¹H NMR for degradation (e.g., free amine at δ 1.5 ppm) .

Q. What solvents and reaction conditions are optimal for its use in cross-couplings?

- Solvents : Degassed THF or DMF (polar aprotic) .

- Catalysts : Pd(PPh₃)₄ (0.5–2 mol%) .

- Bases : K₂CO₃ or CsF (2–3 equiv) .

- Temperature : 80–100°C for 12–24 hours .

Advanced Questions

Q. How can low yields in Suzuki-Miyaura reactions using this boronic ester be addressed?

- Catalyst optimization : Switch to Pd(OAc)₂ with SPhos ligand for sterically hindered substrates .

- Base screening : Test NaOtBu for improved coupling efficiency in THF .

- Side-product analysis : Use LC-MS to identify protodeboronation byproducts (e.g., cyclopentene derivatives) and adjust solvent polarity .

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

- Chiral HPLC : Separate enantiomers (e.g., using Chiralpak AD-H column) .

- DFT calculations : Predict favorable transition states for cyclopentene ring closure .

- Crystallography : Resolve ambiguities in diastereomer ratios (e.g., 1:1 vs. 3:1) .

Q. How does the cyclopentene ring’s strain influence reactivity?

- Ring-opening reactions : The strained cyclopentene undergoes [2+2] cycloadditions with electron-deficient alkenes under UV light .

- Boronate stability : Ring strain accelerates hydrolysis; use anhydrous DMF to suppress degradation .

Q. What mechanistic insights explain competing pathways in Boc deprotection?

Q. How can computational modeling guide derivatization of this compound?

- Docking studies : Predict binding affinity of cyclopentene-boronate analogs to target proteins (e.g., PARP1) .

- MD simulations : Assess solvation effects on boronate stability in aqueous buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.